N-ethyl-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide
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Overview
Description
“N-ethyl-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide” is a derivative of thiazole, a class of five-membered heterocyclic compounds containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
While specific synthesis details for “N-ethyl-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide” were not found, thiazole derivatives have been synthesized by researchers for their potential biological activities . For instance, a series of novel thiazole derivatives of substituted benzenesulfonamide carboxylate were designed, synthesized, and characterized for their possible development as antimalarial agents .
Molecular Structure Analysis
Thiazoles, including “N-ethyl-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide”, have a planar ring structure. The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .
Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .
Scientific Research Applications
Sulfonamides in Drug Development and Therapeutic Applications
Sulfonamides have been instrumental in the development of a variety of therapeutic agents, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. Notable examples include furosemide, acetazolamide, and celecoxib, among others. Recent research has introduced novel drugs like apricoxib and pazopanib, which incorporate the sulfonamide group, showing significant antitumor activity. These developments underscore the sulfonamide moiety's role in future drug discovery, particularly as selective antiglaucoma drugs, antitumor agents, and diagnostic tools targeting specific carbonic anhydrase isoforms involved in various diseases (Carta, Scozzafava, & Supuran, 2012).
Antioxidant Activity and Mechanisms
Sulfonamide compounds have also been investigated for their antioxidant properties. The ABTS/PP decolorization assay, for example, assesses antioxidant capacity and has been applied to study sulfonamide reactions. This research highlights the complexities of antioxidant mechanisms and the need for further elucidation of how sulfonamide compounds contribute to antioxidant activity, potentially leading to new antioxidant therapies (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Environmental Impact and Microbial Degradation
The persistence of sulfonamides in the environment, particularly from agricultural use, poses risks to microbial populations and human health. Studies have focused on the microbial degradation of sulfonamides, revealing their transformation into various metabolites. Understanding the environmental fate of these compounds is crucial for assessing their ecological impact and for developing strategies to mitigate their persistence in nature (Liu & Mejia Avendaño, 2013).
Synthetic and Medicinal Chemistry Advances
Sulfonamides have been a focal point in synthetic and medicinal chemistry, leading to the development of novel compounds with enhanced biological activities. Research covers various synthetic approaches and the exploration of sulfonamide derivatives as potential therapeutic agents against a wide range of diseases, including cancer, microbial infections, and chronic conditions. This body of work underscores the adaptability and utility of the sulfonamide framework in drug design and development (El-Qaliei et al., 2020).
Future Directions
properties
IUPAC Name |
2-(benzenesulfonamido)-N-ethyl-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c1-3-14-12(17)11-9(2)15-13(20-11)16-21(18,19)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIKUFTXNBEGFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N=C(S1)NS(=O)(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide |
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